N-(4-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-5-amine
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Overview
Description
N-[(4-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a methoxyphenyl group attached to the nitrogen atom and two methyl groups at positions 1 and 4 of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzylamine with 1,4-dimethyl-1H-pyrazole-5-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the reducing agent facilitating the formation of the desired amine product.
Another approach involves the use of Schiff base formation followed by reduction. In this method, 4-methoxybenzaldehyde is reacted with 1,4-dimethyl-1H-pyrazole-5-amine to form a Schiff base intermediate, which is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the target compound.
Industrial Production Methods
Industrial production of N-[(4-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine typically involves large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halides, organometallic reagents, and other nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives, oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: It is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[(4-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine: Similar structure with a different substitution pattern on the pyrazole ring.
4-[(4-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine: Similar structure with a different substitution pattern on the phenyl ring.
N-[(4-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine: Similar structure with a different substitution pattern on the pyrazole ring.
Uniqueness
N-[(4-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H17N3O |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C13H17N3O/c1-10-8-15-16(2)13(10)14-9-11-4-6-12(17-3)7-5-11/h4-8,14H,9H2,1-3H3 |
InChI Key |
WJWYOWWJQPQBKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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